

# Tnik-IN-8: A Potent Inhibitor for In Vitro Kinase Assays

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## Compound of Interest

Compound Name: Tnik-IN-8

Cat. No.: B15136945

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed protocol for an in vitro kinase assay using **Tnik-IN-8**, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase implicated in various signaling pathways, including Wnt and JNK signaling, and is a therapeutic target in oncology and fibrosis.<sup>[1][2][3][4]</sup> This guide offers a comprehensive methodology for researchers to assess the inhibitory activity of compounds like **Tnik-IN-8** against TNIK, presenting data in a structured format and visualizing experimental workflows and signaling pathways.

## Introduction

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family that plays a crucial role in cellular processes such as cytoskeletal regulation, cell proliferation, and apoptosis.<sup>[1]</sup> Its involvement in the Wnt signaling pathway through interaction with TCF4 and  $\beta$ -catenin has made it a significant target in cancer research, particularly colorectal cancer. Furthermore, recent studies have identified TNIK as a promising target for anti-fibrotic drug development.

**Tnik-IN-8** is a potent and orally active inhibitor of TNIK with a reported IC<sub>50</sub> value of 6 nM. In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. This document outlines a common and robust method for determining the inhibitory activity of **Tnik-IN-8** using a luminescence-based kinase assay format.

## Data Presentation

The inhibitory activity of various compounds against TNIK has been quantified and is summarized below for comparative purposes.

Compound	IC <sub>50</sub> / K <sub>i</sub>	Assay Notes
Tnik-IN-8	IC <sub>50</sub> : 6 nM	Potent, orally active TNIK inhibitor.
INS018_55	IC <sub>50</sub> : 7.8 nM	Investigated for idiopathic pulmonary fibrosis.
Dovitinib	K <sub>i</sub> : 13 nM	ATP competing kinase inhibitor with activity against TNIK.
KY-05009	K <sub>i</sub> : 100 nM	High affinity for the ATP binding site of TNIK.
NCB-0846	Not specified	Has anti-Wnt signaling and anti-tumorigenesis activities.

## Experimental Protocols

A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity.

## Materials and Reagents

- Recombinant human TNIK enzyme
- Kinase substrate (e.g., Myelin Basic Protein, MBP)

- ATP
- **Tnik-IN-8**
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 2.5mM MnCl<sub>2</sub>; 50μM DTT)
- ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Luminometer
- Standard laboratory equipment (pipettes, incubators, etc.)

## Experimental Procedure

This protocol is adapted from commercially available TNIK kinase assay kits.

### 1. Reagent Preparation:

- 1x Kinase Assay Buffer: Prepare the assay buffer as per the formulation above. Keep on ice.
- ATP Solution: Thaw ATP stock solution and dilute to the desired concentration in 1x Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the K<sub>m</sub> value for the kinase.
- TNIK Enzyme Solution: Thaw the recombinant TNIK enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a linear reaction rate.
- Substrate Solution: Dilute the kinase substrate (e.g., MBP) to the desired concentration in 1x Kinase Assay Buffer.
- **Tnik-IN-8** (Test Inhibitor) Preparation:
  - For DMSO-soluble inhibitors like **Tnik-IN-8**, prepare a concentrated stock solution in 100% DMSO.

- Create a series of 10-fold higher concentration working solutions by serially diluting the stock in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). This ensures the final DMSO concentration in all wells remains constant and low (typically  $\leq 1\%$ ).

## 2. Assay Protocol (96-well format):

- Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the substrate (MBP).
- Plate Layout:
  - Test Inhibitor Wells: Add 2.5  $\mu\text{L}$  of the serially diluted **Tnik-IN-8** solutions.
  - Positive Control (No Inhibitor) Wells: Add 2.5  $\mu\text{L}$  of the diluent solution (e.g., 1x Kinase Assay Buffer with 10% DMSO).
  - Blank (No Enzyme) Wells: Add 2.5  $\mu\text{L}$  of the diluent solution.
- Add Master Mix: Add 12.5  $\mu\text{L}$  of the Master Mix to all wells.
- Initiate Kinase Reaction:
  - To the "Test Inhibitor" and "Positive Control" wells, add 10  $\mu\text{L}$  of the diluted TNIK enzyme solution.
  - To the "Blank" wells, add 10  $\mu\text{L}$  of 1x Kinase Assay Buffer.
  - The total reaction volume is 25  $\mu\text{L}$ .
- Incubation: Incubate the plate at 30°C for 45-60 minutes.

## 3. Signal Detection (using ADP-Glo™):

- Stop Reaction and Detect ADP: Add 25  $\mu\text{L}$  of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
- Incubate: Incubate the plate at room temperature for 40 minutes.

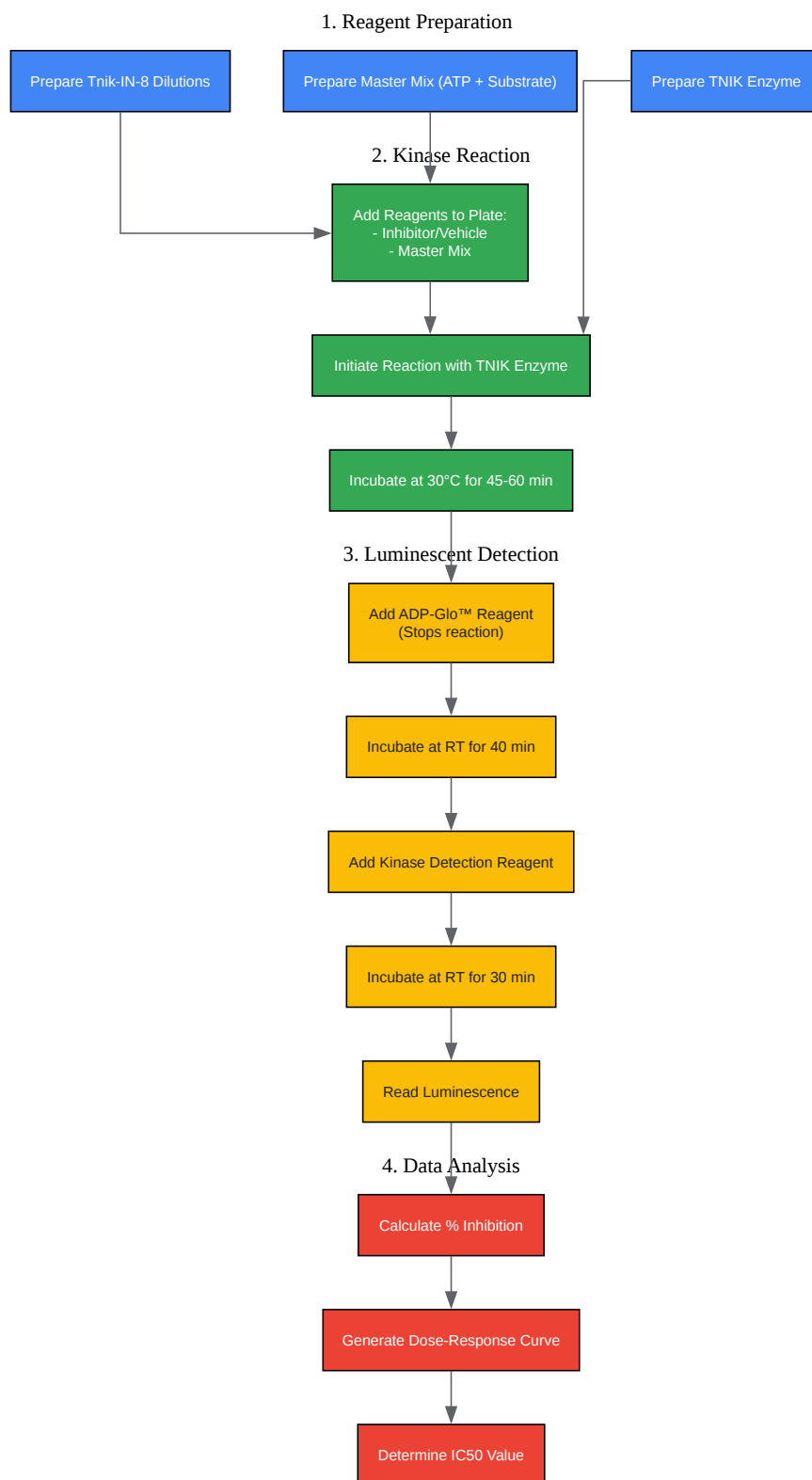
- **Generate Luminescent Signal:** Add 50  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce light.
- **Incubate:** Incubate the plate at room temperature for 30 minutes.
- **Read Luminescence:** Measure the luminescence using a plate-reading luminometer.

#### 4. Data Analysis:

- Subtract the average "Blank" reading from all other readings.
- Calculate the percent inhibition for each **Tnik-IN-8** concentration relative to the "Positive Control" (0% inhibition).
- Plot the percent inhibition versus the logarithm of the **Tnik-IN-8** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Visualizations

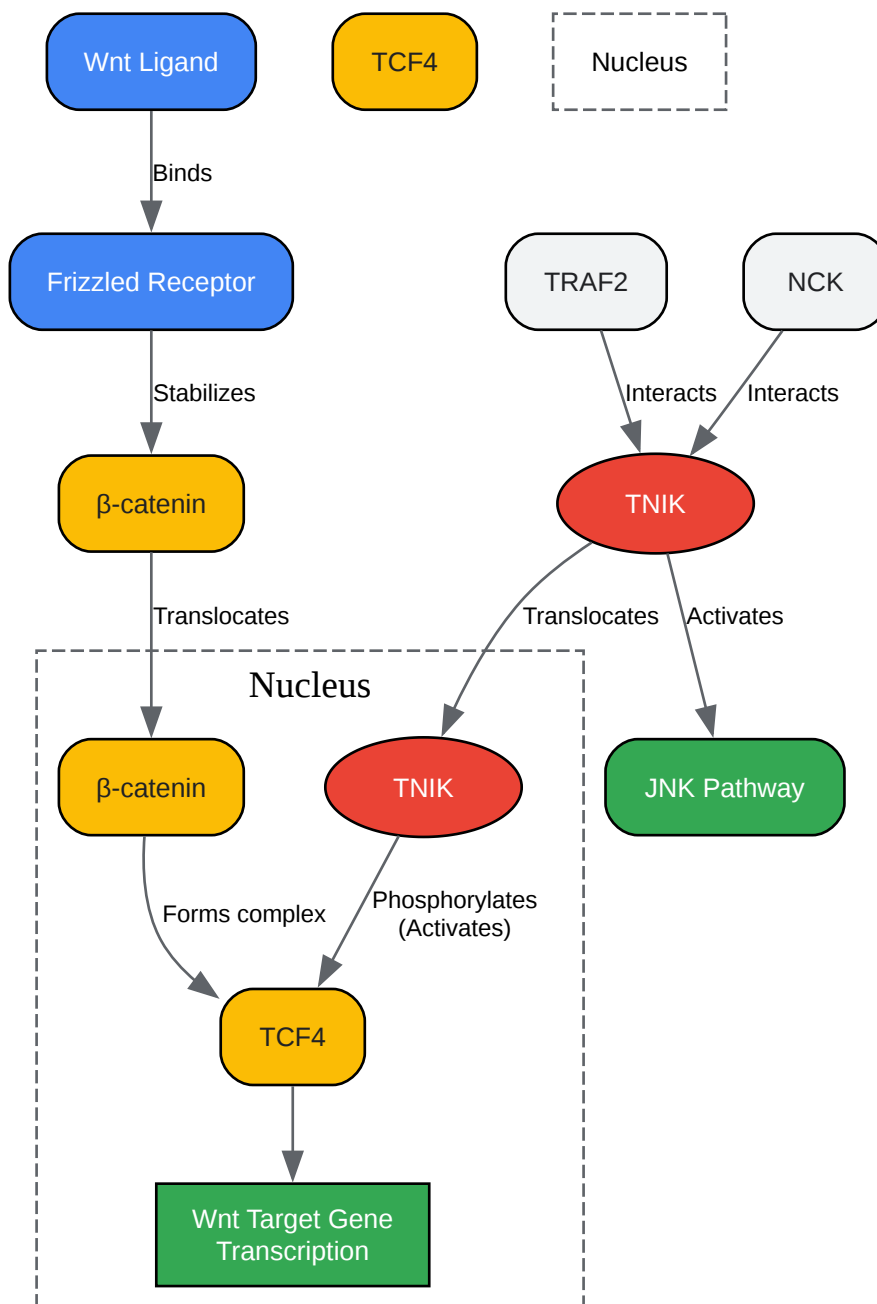
## Experimental Workflow



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Caption: Workflow for the **Tnik-IN-8** in vitro kinase assay.

## TNIK Signaling Pathway



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Caption: Simplified TNIK signaling pathway interactions.

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